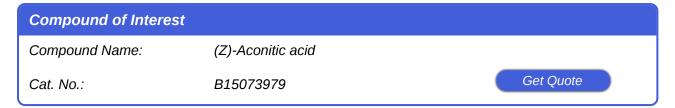


Structural comparison of aconitase enzymes from different organisms

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A Structural Comparison of Aconitase Enzymes from Diverse Organisms: A Guide for Researchers and Drug Development Professionals

Aconitase, a key enzyme in the citric acid cycle, catalyzes the stereospecific isomerization of citrate to isocitrate. Beyond this central metabolic role, the cytosolic isoform of aconitase in many organisms also functions as an iron regulatory protein (IRP1), highlighting its multifaceted nature. This guide provides a detailed structural comparison of aconitase enzymes from various organisms, presenting quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their understanding of this essential enzyme.

Quantitative Structural Comparison

The structural conservation and divergence of aconitase across different species can be quantified through several parameters, including the number of amino acids, molecular weight, sequence identity, and the root-mean-square deviation (RMSD) of their crystal structures.



Organism	PDB ID	Isoform	No. of Amino Acids	Molecular Weight (Da)	Sequence Identity to Homo sapiens m- Aco (%)
Homo sapiens	2B3Y	Cytosolic (IRP1)	889	98,400	30%[1]
Homo sapiens	-	Mitochondrial	754	82,754	100%
Bos taurus	1ACO	Mitochondrial	754	83,270[2]	High
Sus scrofa	6ACN	Mitochondrial	754	82,693[3]	High
Escherichia coli	-	-	890	97,513[1]	27-29%[1]

Table 1: General Properties and Sequence Identity of Aconitase Enzymes.

The structural similarity between aconitase enzymes from different species is remarkably high, as indicated by the low RMSD values between their crystal structures.

Organism Pair	PDB IDs	RMSD (Å)
Bos taurus vs. Sus scrofa	1ACO/6ACN	~0.1[4]
Homo sapiens (c-Aco) vs. Bos taurus (m-Aco)	2B3Y/1ACO	Low

Table 2: Root-Mean-Square Deviation (RMSD) between Aconitase Crystal Structures.

Active Site Architecture

The active site of aconitase is a highly conserved region located in a cleft at the interface of its four domains.[5][6] It houses a catalytic iron-sulfur ([4Fe-4S]) cluster that is essential for the enzyme's function.[5][7] In its inactive form, the cluster exists as a [3Fe-4S] cubane.[5] The



active site is composed of approximately 21 amino acid residues that originate from all four domains of the protein.[3]

Feature	Description	
Iron-Sulfur Cluster	A [4Fe-4S] cluster in the active state, converting to a [3Fe-4S] cluster in the inactive state. The fourth iron atom (Fea) is labile and directly interacts with the substrate.[4][5]	
Cluster Ligands	Three conserved cysteine residues from domain 3 (Cys358, Cys421, and Cys424 in porcine mitochondrial aconitase) coordinate the [4Fe-4S] cluster.[5]	
Substrate Binding Residues	A number of conserved polar and charged residues, including arginine, serine, histidine, and aspartate, are involved in substrate recognition and binding.[3]	
Catalytic Residues	Key residues such as His101 and Ser642 (in porcine mitochondrial aconitase) act as proton donors and acceptors during the dehydration and hydration steps of the isomerization reaction.[4]	

Table 3: Key Features of the Aconitase Active Site.

Experimental Protocols X-Ray Crystallography

The determination of the three-dimensional structure of aconitase has been predominantly achieved through X-ray crystallography. Below is a generalized protocol based on published studies.

1. Protein Expression and Purification:



- The gene encoding the aconitase of interest is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable host, typically E. coli.
- The protein is overexpressed and purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and sizeexclusion chromatography.

2. Crystallization:

- Purified aconitase is concentrated to 5-10 mg/mL.
- Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method.
- A typical crystallization condition for human cytosolic aconitase (IRP1) involves a reservoir solution containing 0.1 M Tris-HCl pH 8.1, 20% (v/v) 2-propanol, and 16% (w/v) PEG 4000.
 [8] For porcine mitochondrial aconitase, a buffer of 15 mM tricarballylate, 60 mM Tris-HCl (pH 7.8), 2 mM sodium dithionite, and 2 mM ferrous ammonium sulfate has been used.[3]
- Crystals are grown by equilibrating the protein-precipitant drop against the reservoir solution at a constant temperature (e.g., 4°C or 20°C).
- 3. Data Collection and Processing:
- Crystals are cryo-protected using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The collected diffraction images are processed using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.
 For human IRP1, monoclinic (P21) and orthorhombic (C2221) crystal forms have been reported.[9]
- 4. Structure Determination and Refinement:



- The structure is solved using molecular replacement, using a known aconitase structure as a search model.
- The initial model is refined using software like PHENIX or REFMAC5, with manual rebuilding of the model in Coot to improve the fit to the electron density map.
- The final structure is validated using tools such as MolProbity.

Site-Directed Mutagenesis

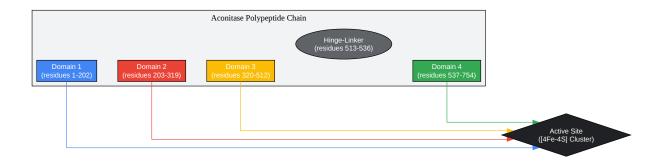
Site-directed mutagenesis is a powerful technique to investigate the functional role of specific amino acid residues in aconitase.

- 1. Primer Design:
- Two complementary oligonucleotide primers containing the desired mutation are designed.
- The primers should be 25-45 bases in length, with the mutation in the center.
- The melting temperature (Tm) of the primers should be ≥ 78°C.
- 2. PCR Amplification:
- A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations.
- The reaction mixture contains the plasmid DNA with the wild-type aconitase gene, the mutagenic primers, dNTPs, and the polymerase buffer.
- PCR is performed for 12-18 cycles.
- 3. Digestion of Parental DNA:
- The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which
 specifically cleaves methylated and hemimethylated DNA (the parental plasmid DNA is
 methylated, while the newly synthesized DNA is not).
- 4. Transformation and Sequencing:



- The nicked plasmid DNA containing the desired mutation is transformed into competent E.
 coli cells.
- The transformed cells are plated on a selective medium.
- Plasmids are isolated from the resulting colonies and the aconitase gene is sequenced to confirm the presence of the desired mutation.

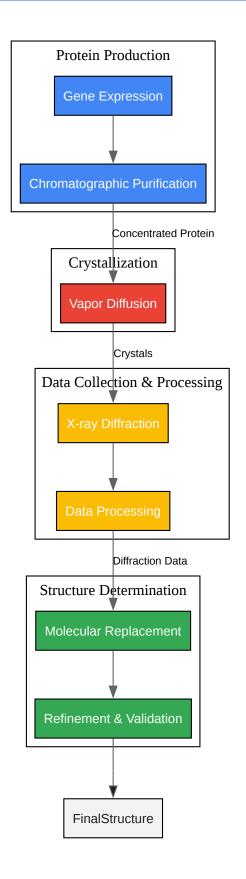
Visualizing Structural Relationships and Experimental Workflows



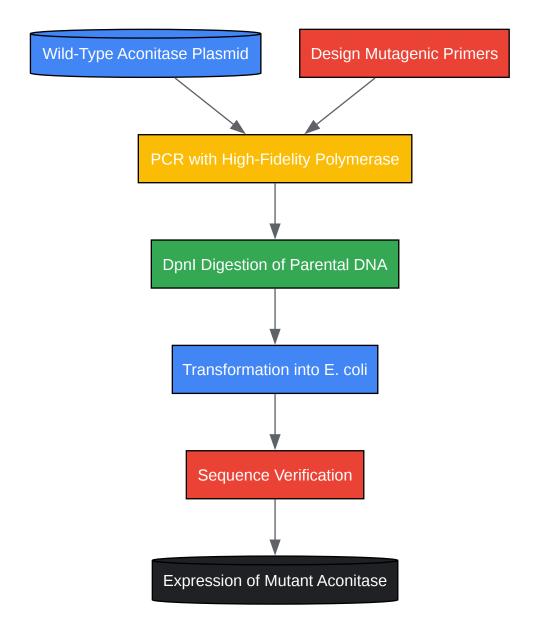
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Caption: Domain organization of aconitase and contribution to the active site.









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